molecular formula C22H17ClF2N4O2 B10896538 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

Cat. No.: B10896538
M. Wt: 442.8 g/mol
InChI Key: WECNJHSZMMKTLK-UHFFFAOYSA-N
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Description

N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is known for its presence in many biologically active molecules, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines .

Scientific Research Applications

N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of N4-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The pyrazole and phenyl groups may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with pyrazole and phenyl groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17ClF2N4O2

Molecular Weight

442.8 g/mol

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H17ClF2N4O2/c1-2-29-12-13(11-26-29)19-10-16(15-5-3-4-6-18(15)28-19)21(30)27-14-7-8-20(17(23)9-14)31-22(24)25/h3-12,22H,2H2,1H3,(H,27,30)

InChI Key

WECNJHSZMMKTLK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)OC(F)F)Cl

Origin of Product

United States

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